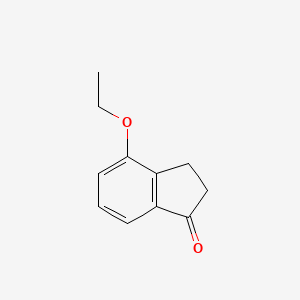

4-Ethoxy-2,3-dihydro-1H-inden-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Ethoxy-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 1260017-55-7 . It has a molecular weight of 176.22 and its IUPAC name is 4-ethoxy-1-indanone .

Synthesis Analysis

The synthesis of similar compounds like indanones has been achieved through various methods. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H12O2/c1-2-13-11-5-3-4-8-9(11)6-7-10(8)12/h3-5H,2,6-7H2,1H3 .Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

“4-Ethoxy-2,3-dihydro-1H-inden-1-one” has been studied for its potential use in the treatment of Alzheimer’s disease (AD). Researchers have designed and synthesized novel 2,3-dihydro-1H-inden-1-ones as dual PDE4/AChE inhibitors. Both PDE4 and AChE inhibitors display improvement in cognitive and memory function, which is crucial for treating AD. Among these compounds, one particular compound displayed satisfactory inhibitory activities and selectivity against AChE and PDE4D. This compound also revealed a comparable neuroprotective effect with donepezil, a common drug used for treating AD. Interestingly, this compound displayed more potent anti-neuroinflammation than the donepezil and drug combination groups, suggesting that it is a promising multifunctional agent for the treatment of AD .

Antibacterial and Antifungal Properties

Another application of “this compound” is in the field of antimicrobial research. Researchers have successfully synthesized halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives and evaluated their antibacterial and antifungal properties. These compounds were tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds exerted potent antibacterial action with broad-spectrum antibacterial activity. Some compounds also revealed potent antifungal properties against A. niger and C. albicans .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 4-Ethoxy-2,3-dihydro-1H-inden-1-one are Phosphodiesterase 4 (PDE4) and Acetylcholinesterase (AChE) . These enzymes play crucial roles in various biological processes. PDE4 is involved in the metabolism of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .

Mode of Action

This compound interacts with its targets by inhibiting their activities . By inhibiting PDE4, it prevents the breakdown of cAMP, leading to increased levels of this messenger molecule. This can enhance the effects of hormones that act via cAMP. On the other hand, by inhibiting AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter .

Biochemical Pathways

The inhibition of PDE4 and AChE by this compound affects several biochemical pathways. The increased levels of cAMP can enhance the effects of hormones that act via cAMP, affecting pathways such as the regulation of glucose and lipid metabolism. The increased levels of acetylcholine can enhance cholinergic neurotransmission, affecting pathways involved in memory and learning .

Pharmacokinetics

Its molecular weight (1321592 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The inhibition of PDE4 and AChE by this compound can lead to various molecular and cellular effects. The increased levels of cAMP can enhance the effects of hormones that act via cAMP, leading to changes in cellular metabolism. The increased levels of acetylcholine can enhance cholinergic neurotransmission, leading to improved memory and learning .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. The presence of other substances, such as food or other drugs, can also affect its absorption and metabolism .

Eigenschaften

IUPAC Name |

4-ethoxy-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11-5-3-4-8-9(11)6-7-10(8)12/h3-5H,2,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTUPOKBPOXOON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3018199.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3018200.png)

![3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B3018201.png)

![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018203.png)

![Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B3018211.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid](/img/structure/B3018213.png)

![8-bromo-3-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3018215.png)